4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound features a pyrrolidine ring, a thiophene moiety, and a benzonitrile group, making it a complex and interesting molecule for study.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, is often involved in interactions with biological targets due to its stereochemistry and the possibility to efficiently explore the pharmacophore space .
Biochemical Pathways
Thiophene derivatives, which are part of this compound’s structure, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological effects .
Action Environment
It’s known that the physicochemical environment can significantly impact the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and the benzonitrile group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar structure but lacking the thiophene moiety.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the pyrrolidine and benzonitrile groups.
N-(4-Cyanophenyl)pyrrolidine: Similar to 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile but with different substitution patterns.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, thiophene moiety, and benzonitrile group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18-8-7-14(11-18)15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZRXXRXYCCECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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